![molecular formula C16H20O3 B14307237 Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate CAS No. 113825-40-4](/img/structure/B14307237.png)
Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Reduction: The biphenyl core is then partially reduced to form the tetrahydro derivative.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Methoxylation: Finally, a methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Similar in structure but with an isoquinoline core.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a naphthalene core.
1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group.
Uniqueness
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Eigenschaften
CAS-Nummer |
113825-40-4 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
ethyl 4-(4-methoxyphenyl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h6,8-12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
WQDUDFIWPRYPLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CCC(CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
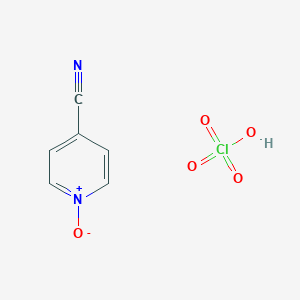
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
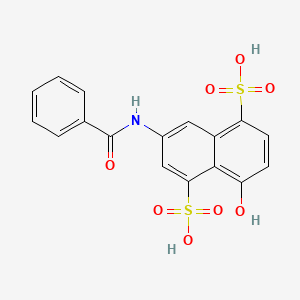
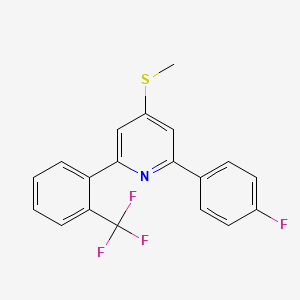
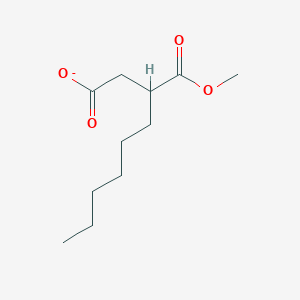
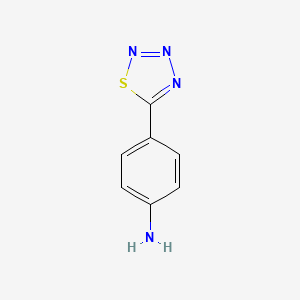


![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
